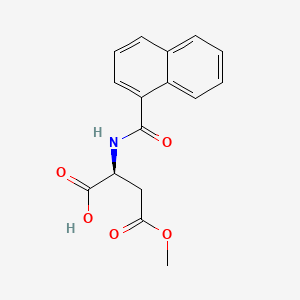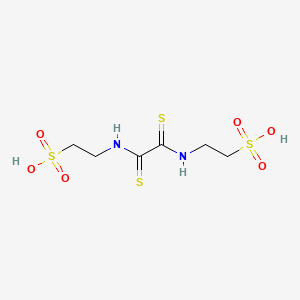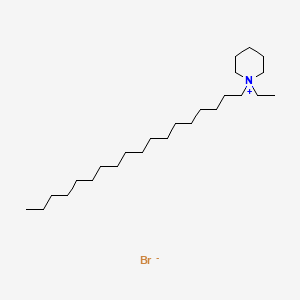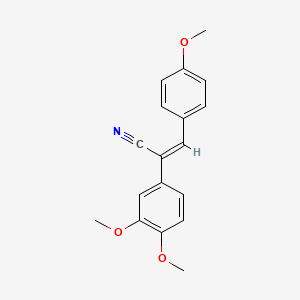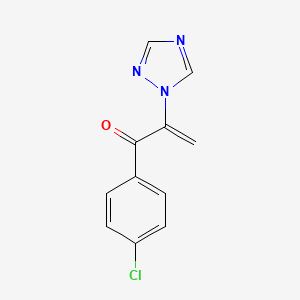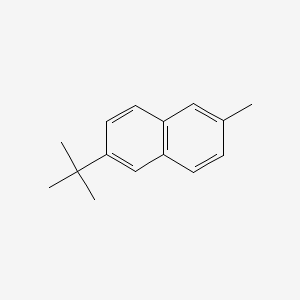![molecular formula C34H50O2 B12679103 2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] CAS No. 93893-77-7](/img/structure/B12679103.png)
2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenolic groups connected by a 2-methylpropylidene bridge, with cyclopentyl and tert-butyl substituents on the phenolic rings. This compound is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] typically involves the reaction of 6-cyclopentyl-4-(1,1-dimethylethyl)phenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the bisphenol compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is utilized in various scientific research fields:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Used in studies involving enzyme inhibition due to its phenolic structure.
Medicine: Investigated for its potential antioxidant properties.
Industry: Employed as an additive in lubricants and fuels to enhance performance and stability.
Mécanisme D'action
The compound exerts its effects primarily through its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, making it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions. The pathways involved include the inhibition of oxidative stress and the stabilization of free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar in structure but with a phenylethyl group instead of a cyclopentyl group.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Contains methyl and tert-butyl groups but lacks the cyclopentyl substituent.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]: Similar structure with ethyl groups instead of cyclopentyl.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol] is unique due to the presence of cyclopentyl groups, which provide steric hindrance and enhance the compound’s stability and reactivity compared to its analogs .
Propriétés
Numéro CAS |
93893-77-7 |
|---|---|
Formule moléculaire |
C34H50O2 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
4-tert-butyl-2-[1-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)-2-methylpropyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-21(2)30(28-19-24(33(3,4)5)17-26(31(28)35)22-13-9-10-14-22)29-20-25(34(6,7)8)18-27(32(29)36)23-15-11-12-16-23/h17-23,30,35-36H,9-16H2,1-8H3 |
Clé InChI |
UQRAQGTURJVHCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=CC(=C1O)C2CCCC2)C(C)(C)C)C3=CC(=CC(=C3O)C4CCCC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


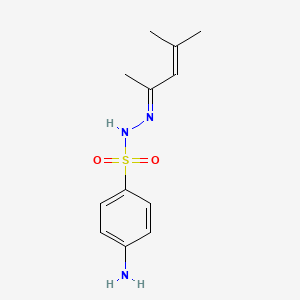
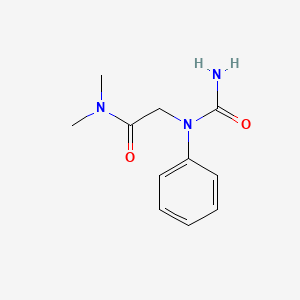

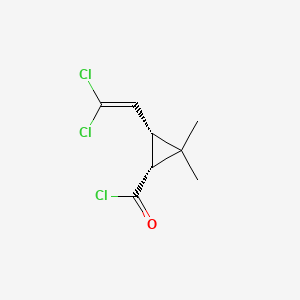
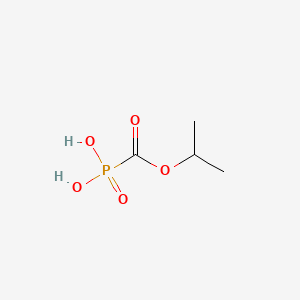
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
